(2Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylphenyl)prop-2-enamide
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Overview
Description
(Z)-2-CYANO-3-[1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including cyano, benzothiophene, pyrrole, and propenamide moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-CYANO-3-[1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiophene Moiety: Starting from a suitable thiophene derivative, the benzothiophene ring can be constructed through cyclization reactions.
Pyrrole Synthesis: The pyrrole ring can be synthesized via Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling Reactions: The benzothiophene and pyrrole moieties are then coupled using cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of Cyano Groups: The cyano groups can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Formation of the Propenamide Moiety: The final step involves the formation of the propenamide group through condensation reactions with appropriate amides and aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene and pyrrole rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the cyano groups, converting them into primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the cyano groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Primary amines.
Substitution Products: Halogenated derivatives, alkylated or acylated compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-CYANO-3-[1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of cyano and benzothiophene groups suggests possible activity as an enzyme inhibitor or receptor modulator. It could be explored for anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced composites, due to its structural complexity and stability.
Mechanism of Action
The mechanism of action of (Z)-2-CYANO-3-[1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation. The cyano groups can form hydrogen bonds or electrostatic interactions with active sites, while the aromatic rings can engage in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- **(Z)-2-CYANO-3-[1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE
- **(Z)-2-CYANO-3-[1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE
Uniqueness
This compound is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and potential biological activity. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in its interactions with biological targets.
Conclusion
(Z)-2-CYANO-3-[1-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-N~1~-(4-METHYLPHENYL)-2-PROPENAMIDE is a compound of significant interest in various scientific fields. Its complex structure and diverse functional groups make it a valuable subject for research and industrial applications. Further studies are needed to fully explore its potential and optimize its use in different domains.
Properties
Molecular Formula |
C26H24N4OS |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
(Z)-2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C26H24N4OS/c1-16-8-10-21(11-9-16)29-25(31)20(14-27)13-19-12-17(2)30(18(19)3)26-23(15-28)22-6-4-5-7-24(22)32-26/h8-13H,4-7H2,1-3H3,(H,29,31)/b20-13- |
InChI Key |
BITAXKJZODIXCJ-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=C(C4=C(S3)CCCC4)C#N)C)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=C(C4=C(S3)CCCC4)C#N)C)C#N |
Origin of Product |
United States |
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